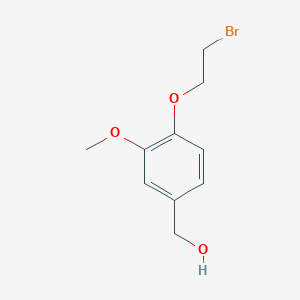
Benzenemethanol, 4-(2-bromoethoxy)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenemethanol, 4-(2-bromoethoxy)-3-methoxy- is an organic compound with a complex structure that includes a benzene ring substituted with a methanol group, a bromoethoxy group, and a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenemethanol, 4-(2-bromoethoxy)-3-methoxy- typically involves the reaction of 4-hydroxy-3-methoxybenzyl alcohol with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the bromoethoxy linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenemethanol, 4-(2-bromoethoxy)-3-methoxy- undergoes various chemical reactions, including:
Substitution Reactions: The bromoethoxy group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.
Oxidation Reactions: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups attached to the benzene ring.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, and the reactions are typically carried out in polar solvents such as ethanol or water.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed
Substitution: Products include derivatives where the bromine atom is replaced by other functional groups such as hydroxyl, amino, or alkoxy groups.
Oxidation: Products include aldehydes and carboxylic acids.
Reduction: Products include alcohols and other reduced forms of the original compound.
Applications De Recherche Scientifique
Benzenemethanol, 4-(2-bromoethoxy)-3-methoxy- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Benzenemethanol, 4-(2-bromoethoxy)-3-methoxy- involves its interaction with specific molecular targets. The bromoethoxy group can act as a reactive site for further chemical modifications, while the methoxy group can influence the compound’s solubility and reactivity. The compound may interact with enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenemethanol, 4-methoxy-: Lacks the bromoethoxy group, resulting in different chemical reactivity and applications.
Benzenemethanol, 4-(2-chloroethoxy)-3-methoxy-:
Benzenemethanol, 4-(2-ethoxy)-3-methoxy-: Contains an ethoxy group instead of bromoethoxy, affecting its chemical properties and applications.
Uniqueness
Benzenemethanol, 4-(2-bromoethoxy)-3-methoxy- is unique due to the presence of the bromoethoxy group, which imparts distinct reactivity and potential for further chemical modifications. This makes it a valuable compound for various research and industrial applications.
Propriétés
Numéro CAS |
98688-19-8 |
|---|---|
Formule moléculaire |
C10H13BrO3 |
Poids moléculaire |
261.11 g/mol |
Nom IUPAC |
[4-(2-bromoethoxy)-3-methoxyphenyl]methanol |
InChI |
InChI=1S/C10H13BrO3/c1-13-10-6-8(7-12)2-3-9(10)14-5-4-11/h2-3,6,12H,4-5,7H2,1H3 |
Clé InChI |
UCKNRFXCSJEJTQ-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C=CC(=C1)CO)OCCBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


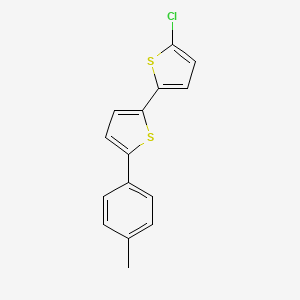
![3-[Decyl(phenyl)amino]propanenitrile](/img/structure/B14329467.png)
![Dimethyl ([1,1'-biphenyl]-4-carbonyl)phosphonate](/img/structure/B14329479.png)
![2-([1,1'-Biphenyl]-4-yl)propane-2-peroxol](/img/structure/B14329482.png)
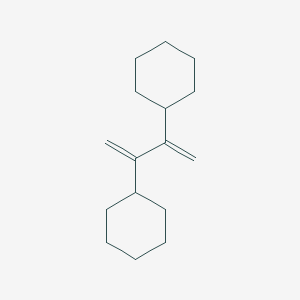
![5-[2-(Dipropylamino)ethyl]-2-methylphenol](/img/structure/B14329506.png)
![5-[Bis(methylthio)methylene]-2,2-diethyl-1,3-dioxane-4,6-dione](/img/structure/B14329508.png)
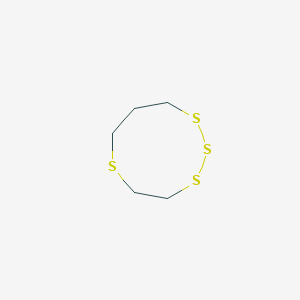
![[2,2'-Binaphthalene]-1,1',4,4'-tetrol](/img/structure/B14329514.png)
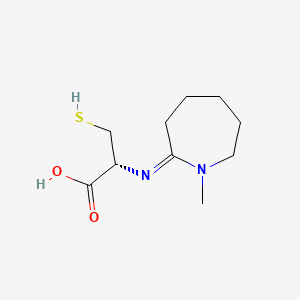
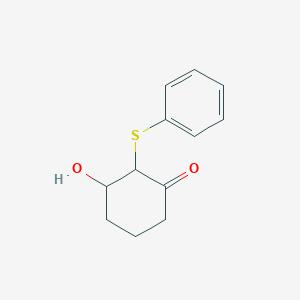
![4-{[(Dodecanoyloxy)(dioctyl)stannyl]oxy}-4-oxobut-2-enoic acid](/img/structure/B14329529.png)
![6,9-Dioxa-3,12,18-triazabicyclo[12.3.1]octadeca-1(18),14,16-triene](/img/structure/B14329533.png)

